molecular formula C9H5ClN4 B11899237 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11899237
M. Wt: 204.61 g/mol
InChI Key: CPCLTEJWVCMBQV-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a fused ring system that includes a triazole ring and a quinazoline ring. The presence of a chlorine atom at the 5-position of the triazole ring adds to its unique chemical properties. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-hydrazinobenzonitrile. This intermediate then undergoes cyclization with chloroform and sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-[1,2,4]triazolo[1,5-a]quinazoline
  • 5-Chloro-[1,2,3]triazolo[1,5-c]quinazoline
  • 5-Chloro-[1,2,3]triazolo[1,5-d]quinazoline

Uniqueness

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific ring fusion pattern and the position of the chlorine atom. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

5-chlorotriazolo[1,5-a]quinazoline

InChI

InChI=1S/C9H5ClN4/c10-9-6-3-1-2-4-7(6)14-8(12-9)5-11-13-14/h1-5H

InChI Key

CPCLTEJWVCMBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CN=NN23)Cl

Origin of Product

United States

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